molecular formula C32H38F3NO5 B11780107 N-(3-(4-Benzyl-2,5-bis(2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl)phenyl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide

N-(3-(4-Benzyl-2,5-bis(2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl)phenyl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide

Cat. No.: B11780107
M. Wt: 573.6 g/mol
InChI Key: QKMZTFLTPUSXSF-UHFFFAOYSA-N
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Description

This compound features a complex structure integrating a benzyl-substituted phenyl ring, two 2,2-dimethyl-1,3-dioxolane-4-yl ethyl groups, a propargyl linker, and a trifluoroacetamide moiety. The trifluoroacetamide group, with its electron-withdrawing trifluoromethyl substituent, likely influences electronic properties and intermolecular interactions. Structural characterization of such compounds often employs X-ray crystallography, with SHELX programs (e.g., SHELXL) being widely used for refinement .

Properties

Molecular Formula

C32H38F3NO5

Molecular Weight

573.6 g/mol

IUPAC Name

N-[3-[4-benzyl-2,5-bis[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]phenyl]prop-2-ynyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C32H38F3NO5/c1-30(2)38-20-27(40-30)14-12-24-19-26(17-22-9-6-5-7-10-22)25(13-15-28-21-39-31(3,4)41-28)18-23(24)11-8-16-36-29(37)32(33,34)35/h5-7,9-10,18-19,27-28H,12-17,20-21H2,1-4H3,(H,36,37)

InChI Key

QKMZTFLTPUSXSF-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CCC2=CC(=C(C=C2C#CCNC(=O)C(F)(F)F)CCC3COC(O3)(C)C)CC4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

N-(3-(4-Benzyl-2,5-bis(2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl)phenyl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features several key structural elements:

  • Trifluoroacetamide Group : Enhances lipophilicity and biological activity.
  • Propargyl Moiety : Contributes to the compound's reactivity and potential for further functionalization.
  • Benzyl and Dioxolane Substituents : May influence interaction with biological targets.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following table summarizes the biological activities observed in related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ASimple aromatic ringModerate anticancer activityLacks dioxolane
Compound BTrifluoroacetamide groupAntimicrobial propertiesNo alkyne functionality
Compound CMultiple benzyl groupsHigh cytotoxicityLess complex than target compound

Anticancer Activity

Research has shown that similar compounds can exhibit anticancer properties . For instance, compounds with propargyl groups have been associated with enhanced cytotoxicity against various cancer cell lines. In vitro studies are essential to evaluate the specific effects of this compound on cancer cell proliferation and apoptosis.

Antimicrobial Properties

The presence of the trifluoroacetamide moiety is linked to antimicrobial activity . Compounds with similar functional groups have demonstrated effectiveness against a range of bacterial strains. Future studies should focus on determining the spectrum of activity and mechanism of action for this compound.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Dioxolane Derivatives : Utilizing 1,3-dioxolanes as starting materials.
  • Introduction of Benzyl Groups : Employing Friedel-Crafts acylation or similar techniques.
  • Alkyne Functionalization : Utilizing Sonogashira coupling methods to introduce the propargyl moiety.
  • Final Acetylation : Incorporating the trifluoroacetamide group through acylation reactions.

Case Studies

Several studies have evaluated compounds structurally related to this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of propargyl derivatives and tested their cytotoxic effects on breast cancer cells.
    • Results indicated that compounds with higher lipophilicity showed increased cell death rates.
  • Evaluation of Antimicrobial Effects :
    • A study assessed the antimicrobial efficacy of trifluoroacetamide derivatives against Gram-positive and Gram-negative bacteria.
    • The results demonstrated significant inhibition zones compared to controls.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

  • Compound 41 (N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide): Contains a sulfonamide group instead of an acetamide, a 4-chlorobenzoyl-indole core, and two trifluoromethyl groups. Synthesized at 37% yield via automated HPLC purification . Key Difference: Sulfonamide vs. trifluoroacetamide; indole vs. benzyl-dioxolane-phenyl core.
  • Netupitant (C30H32F6N4O) :

    • A pharmaceutical agent with trifluoromethyl groups, a pyridine ring, and a piperazinyl group. Its isobutyramide group contrasts with the target compound’s trifluoroacetamide. The piperazinyl moiety improves solubility and bioavailability .
    • Key Difference : Piperazinyl-pyridine core vs. propargyl-linked phenyl-dioxolane system.
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :

    • A pesticide with a simpler amide structure and a methoxy substituent. The absence of dioxolane or propargyl groups limits its structural complexity compared to the target compound .

Physicochemical Properties

Property Target Compound* Compound 41 Netupitant Flutolanil
Molecular Weight ~750 (estimated) 634.93 578.59 ~337 (estimated)
Key Functional Groups Trifluoroacetamide, dioxolane, propargyl Sulfonamide, indole, trifluoromethyl Trifluoromethyl, pyridine, piperazinyl Amide, methoxy, trifluoromethyl
Solubility Moderate (dioxolane enhances) Low (sulfonamide may reduce) High (piperazinyl improves) Low (hydrophobic substituents)

*Estimated based on structural analysis.

Research Findings and Methodological Approaches

  • Synthesis : The target compound’s synthesis would require multi-step functionalization of the phenyl core, including alkyne formation and dioxolane protection. Similar compounds (e.g., Compound 41) employ coupling reactions and HPLC purification .
  • Characterization : SHELX programs are critical for resolving complex crystallographic data, particularly for molecules with multiple stereocenters or bulky substituents .
  • Stability : The dioxolane rings in the target compound may resist hydrolysis better than the methoxy group in Flutolanil, which is prone to oxidative degradation .

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